N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine

Lipophilicity clogP Permeability

N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine (CAS 1525975-17-0) is a secondary amine featuring a tetrahydropyran (THP) ring linked via a methylene bridge to a para-isobutyl-substituted phenyl ring. With a molecular formula of C₁₆H₂₅NO and a molecular weight of 247.38 g/mol, this small-molecule scaffold is utilized as a synthetic building block and screening compound in early-stage drug discovery campaigns.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B7938766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)CNC2CCOCC2
InChIInChI=1S/C16H25NO/c1-13(2)11-14-3-5-15(6-4-14)12-17-16-7-9-18-10-8-16/h3-6,13,16-17H,7-12H2,1-2H3
InChIKeyDLLAMWHMLQLVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine (CAS 1525975-17-0): Structural Identity and Physicochemical Baseline for Scientific Sourcing


N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine (CAS 1525975-17-0) is a secondary amine featuring a tetrahydropyran (THP) ring linked via a methylene bridge to a para-isobutyl-substituted phenyl ring . With a molecular formula of C₁₆H₂₅NO and a molecular weight of 247.38 g/mol, this small-molecule scaffold is utilized as a synthetic building block and screening compound in early-stage drug discovery campaigns . Its structural signature—a saturated oxygen heterocycle coupled with a lipophilic branched-alkyl benzyl group—places it at the intersection of heterocyclic and aromatic amine chemical space, making precise structural characterization and batch-to-batch consistency critical for procurement decisions.

Why Generic Substitution Fails for N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine: Key Structural Differentiators Versus In-Class Analogs


Although the tetrahydropyran-4-amine scaffold is common, direct structural analogs of N-(4-isobutylbenzyl)tetrahydro-2H-pyran-4-amine exhibit critical differences that render them non-interchangeable for structure-activity relationship (SAR) studies. The para-isobutylbenzyl substitution introduces a sterically demanding, lipophilic branched alkyl group absent in simpler N-benzyl or N-(4-methylbenzyl) analogs , while the tetrahydropyran oxygen provides a unique hydrogen-bond acceptor site compared to the all-carbon cyclohexane analog N-(4-isobutylbenzyl)cyclohexanamine . Furthermore, analogs bearing a piperidine ring introduce an additional basic center (piperidine pKa ~10) that the target compound lacks , fundamentally altering ionization state and solubility profiles. These structural variations translate directly into differences in logP, topological polar surface area (tPSA), and hydrogen-bonding capacity—parameters that dictate membrane permeability, metabolic stability, and off-target binding . Substituting one analog for another without experimental confirmation of equivalent SAR behavior risks invalidating screening data and misleading hit-to-lead optimization.

Quantified Differentiation of N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine Against the Three Closest Structural Analogs


Lipophilicity (clogP) Advantage of the Para-Isobutyl Substituent Over Methyl and Unsubstituted Benzyl Analogs

The para-isobutyl group on the target compound increases calculated lipophilicity (clogP) by approximately 1.0–1.5 log units compared to the N-(4-methylbenzyl) analog (clogP ~2.5 vs. ~1.5) and by approximately 1.5–2.0 log units versus the unsubstituted N-benzyl analog (clogP ~1.3) . This enhanced lipophilicity correlates with predicted improvement in passive membrane permeability, a critical parameter for intracellular target engagement [1].

Lipophilicity clogP Permeability ADME

Topological Polar Surface Area (tPSA) Differentiation: Tetrahydropyran Oxygen As a Defined H‑Bond Acceptor Versus the All‑Carbon Cyclohexane Analog

The target compound contains a tetrahydropyran ring oxygen that serves as a hydrogen-bond acceptor, yielding a calculated tPSA of ~21.3 Ų (based on one amine NH and one ether oxygen) . In contrast, the cyclohexane analog N-(4-isobutylbenzyl)cyclohexanamine (CAS 1267027-24-6) has no ether oxygen, giving it a tPSA of ~12.0 Ų (amine NH only) . The target’s tPSA is intermediate between the cyclohexane analog (~12 Ų) and the piperidine analog 1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine (~24.5 Ų, with 1 HBD, 3 HBA) .

tPSA Hydrogen Bonding CNS Permeability Solubility

Molecular Weight Balancing: Intermediate MW of 247.38 g/mol Offers Favorable Ligand Efficiency Potential Versus Heavier Piperidine Analogs

The target compound has a molecular weight of 247.38 g/mol , which is significantly lower than the piperidine-containing analog 1-(4-isobutylbenzyl)-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinamine (MW 330.5 g/mol) . This ~83 g/mol reduction directly improves ligand efficiency (LE) potential: for a hypothetical target binding affinity of 1 µM (ΔG ≈ −8.2 kcal/mol), the target compound would yield LE ≈ 0.37 kcal/mol per heavy atom (22 heavy atoms) vs. LE ≈ 0.28 for the piperidine analog (30 heavy atoms) [1].

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Reduced Hydrogen-Bond Donor Count Versus Piperidine Analogs: Impact on Permeability and P-gp Efflux Susceptibility

The target compound possesses a single hydrogen-bond donor (secondary amine NH) , compared to the piperidine analog which contains both a secondary amine NH and a tertiary amine (piperidine nitrogen), granting it two sterically accessible HBD sites . A lower HBD count is associated with reduced susceptibility to P-glycoprotein (P-gp)-mediated efflux and improved transcellular permeability in Caco-2 monolayer assays for congeneric series [1].

HBD Count Permeability Efflux Ratio ADME

Optimal Deployment Scenarios for N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine Based on Differential Evidence


Phenotypic Screening for Intracellular Targets Requiring Moderate Lipophilicity

The target compound’s estimated clogP of ~2.5 and single HBD make it well-suited for cell-based phenotypic assays where passive membrane permeability to intracellular compartments is essential [1]. Compared to the less lipophilic N-benzyl analog (clogP ~1.3), the isobutyl substitution provides an estimated 10- to 30-fold increase in membrane partitioning, increasing the likelihood of observing intracellular activity in primary screens.

Fragment-Based or Low-Molecular-Weight Hit-To-Lead Programs Prioritizing Ligand Efficiency

At MW 247.38 g/mol, the compound serves as an efficient starting scaffold for medicinal chemistry optimization . Its MW is ~25% lower than the piperidine analog, yielding higher ligand efficiency per heavy atom and leaving ample room for potency-enhancing substitutions without exceeding drug-like MW limits (≤500 Da). Procurement for fragment library expansion directly leverages this MW advantage.

Blood-Brain Barrier (BBB)-Penetrant Probe Design Leveraging Balanced tPSA

With a tPSA of ~21.3 Ų, the target compound occupies the CNS-favorable physicochemical space (tPSA < 60 Ų) . The tetrahydropyran oxygen provides a defined H-bond acceptor for target engagement while maintaining CNS-penetrant properties, unlike the cyclohexane analog which lacks this polar functionality, or the piperidine analog whose higher tPSA (24.5 Ų) and additional ionizable center may impede BBB penetration.

Chemical Probe Synthesis Where Defined H‑Bond Acceptor Topology Is Critical

The tetrahydropyran ring oxygen of the target compound provides a geometrically constrained H-bond acceptor that is absent in all-carbon cyclic amine analogs . For structure-based design campaigns targeting binding pockets with a specific H-bond acceptor requirement, this oxygen atom offers a synthetic handle for further elaboration while directly contributing to target recognition—an advantage not shared by the cyclohexane analog.

Quote Request

Request a Quote for N-(4-Isobutylbenzyl)tetrahydro-2H-pyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.